molecular formula C14H9N5O4S B4605175 3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid

3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid

Cat. No.: B4605175
M. Wt: 343.32 g/mol
InChI Key: NBOVYESWDPHPIV-UHFFFAOYSA-N
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Description

3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid is a complex organic compound that features a nitro group, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid typically involves multiple steps. One common method includes the nitration of 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 3-amino-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzoic acid: Similar in structure but lacks the tetrazole ring.

    3-nitro-1H-1,2,4-triazole: Contains a nitro group and a triazole ring but differs in the position and type of heterocycle.

    1-phenyl-1H-1,2,3,4-tetrazole: Contains the tetrazole ring but lacks the nitrobenzoic acid moiety.

Uniqueness

3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid is unique due to the combination of a nitro group, a phenyl group, and a tetrazole ring within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-nitro-4-(1-phenyltetrazol-5-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4S/c20-13(21)9-6-7-12(11(8-9)19(22)23)24-14-15-16-17-18(14)10-4-2-1-3-5-10/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOVYESWDPHPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-nitro-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]benzoic acid

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